N-(cyclopropylmethyl)-2-methoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2-methoxypyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropylmethyl group attached to a pyridine ring, which is further substituted with a methoxy group at the 2-position and an amine group at the 3-position. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-methoxypyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethyl Intermediate: This step involves the reaction of cyclopropylmethyl bromide with a suitable nucleophile to form the cyclopropylmethyl intermediate.
Pyridine Ring Functionalization: The next step involves the introduction of the methoxy group at the 2-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Amine Introduction: The final step involves the introduction of the amine group at the 3-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclopropylmethyl)-2-hydroxypyridin-3-amine, while reduction may yield this compound derivatives with reduced functional groups.
Scientific Research Applications
N-(cyclopropylmethyl)-2-methoxypyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a probe for studying drug-receptor interactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-2-methoxypyridin-3-amine can be compared with other similar compounds, such as:
N-cyclopropylmethyl-3-aminopyridine: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
2-methoxy-3-aminopyridine: Lacks the cyclopropylmethyl group, resulting in different steric and electronic properties.
N-methyl-2-methoxypyridin-3-amine: Substituted with a methyl group instead of a cyclopropylmethyl group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.
Biological Activity
N-(cyclopropylmethyl)-2-methoxypyridin-3-amine is a compound of growing interest due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves various chemical reactions that allow for the introduction of the cyclopropylmethyl group onto the methoxypyridine scaffold. The structural integrity of this compound is crucial for its biological activity, as variations in substituents can significantly affect pharmacological profiles.
1. Cancer Therapeutics
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, derivatives with methoxypyridine structures have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is pivotal in cell proliferation and survival. A study highlighted a related compound that demonstrated dual inhibition of PI3K and mTOR, leading to decreased cell viability in cancer cell lines such as MCF-7 and HCT-116, with IC50 values of 130 nM and 20 nM respectively . This suggests that this compound may share similar mechanisms of action.
2. Neuropharmacological Effects
In neuropharmacology, compounds featuring a cyclopropylmethyl moiety have been investigated for their potential as selective serotonin receptor agonists. A related study found that N-substituted cyclopropylmethylamines exhibited selective activity at the 5-HT2C receptor, which is implicated in mood regulation and appetite control . These findings suggest that this compound might also influence serotonergic signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- PI3K/mTOR Pathway : Inhibition of this pathway leads to reduced tumor growth and increased apoptosis in cancer cells. The compound's structure likely facilitates binding to these kinases, disrupting their activity .
- Serotonin Receptors : The cyclopropylmethyl group may enhance binding affinity and selectivity for serotonin receptors, particularly 5-HT2C, promoting downstream signaling without triggering adverse effects associated with other receptor subtypes .
Case Study 1: Anticancer Activity
A derivative structurally related to this compound was tested against various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis through flow cytometry analysis, confirming its potential as an anti-tumor agent .
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
22c | MCF-7 | 130 | PI3K/mTOR inhibition |
22c | HCT-116 | 20 | Apoptosis induction |
Case Study 2: Neuropharmacological Effects
In a behavioral study involving amphetamine-induced hyperactivity models, a cyclopropylmethyl derivative showed significant antipsychotic-like effects, suggesting its potential utility in treating mood disorders. The compound displayed selective agonism at the 5-HT2C receptor with an EC50 value of 24 nM .
Compound | Model | EC50 (nM) | Effect |
---|---|---|---|
(+)-19 | Amphetamine-induced | 24 | Antipsychotic-like |
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-9(3-2-6-11-10)12-7-8-4-5-8/h2-3,6,8,12H,4-5,7H2,1H3 |
InChI Key |
KAJUANSCGPZNRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.